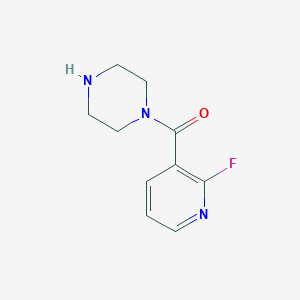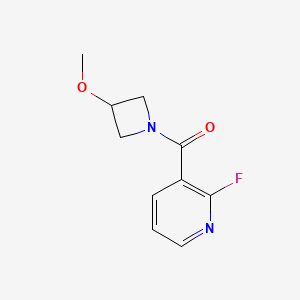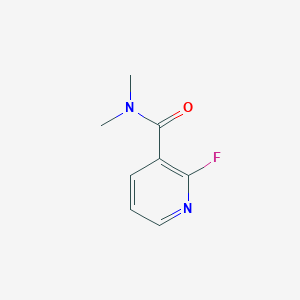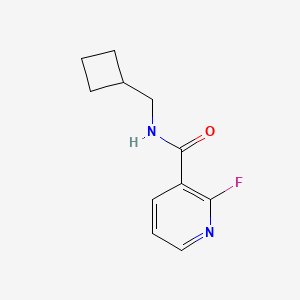
N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide: is an organic compound that features a cyclobutylmethyl group attached to a pyridine ring, which is further substituted with a fluorine atom and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Cyclobutylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclobutylmethyl halide reacts with the pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethylamines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its biological activity, including potential anti-inflammatory or anticancer properties.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability, while the cyclobutylmethyl group can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(cyclobutylmethyl)-2-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom in N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide can significantly influence its chemical reactivity and biological activity compared to its analogs.
- The cyclobutylmethyl group provides a unique steric and electronic environment, potentially leading to different interaction profiles with biological targets or catalytic sites.
属性
IUPAC Name |
N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-9(5-2-6-13-10)11(15)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENKVLLSCUNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
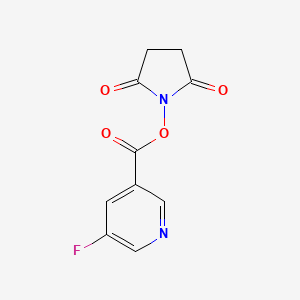
![2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B8164203.png)
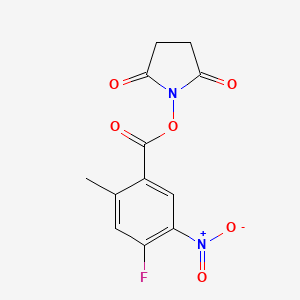
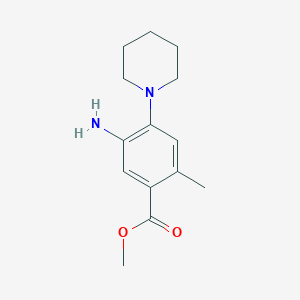
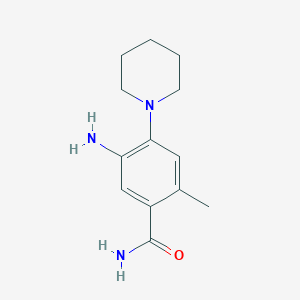
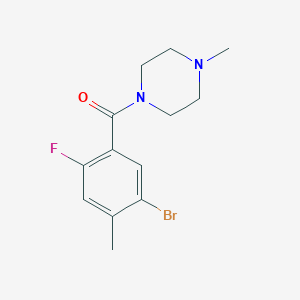

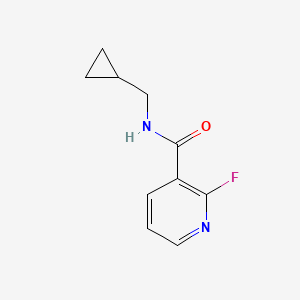
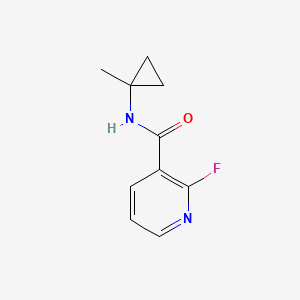
![2-[(2-Fluoropyridin-3-yl)formamido]acetamide](/img/structure/B8164269.png)
